Refametinib (BAY 86-9766, RDEA119) is a potent, orally bioavailable, allosteric inhibitor of MEK1/2. [] It exhibits high selectivity for MEK compared to other kinases. [] Refametinib plays a crucial role in scientific research as a tool to investigate the role of the RAS-RAF-MEK-ERK-MAPK pathway in various biological processes and diseases. This pathway is frequently upregulated in many human cancers, including hepatocellular carcinoma, pancreatic cancer, colorectal cancer, breast cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Therefore, refametinib is widely used as a research tool to investigate the therapeutic potential of MEK inhibition in preclinical studies.
Synthesis Analysis
The synthesis of refametinib involves a multistep process that includes the selective hydrogenation of an iodo-nitroaniline key intermediate, DIM-NA ((2,3-difluoro-5-methoxy-6-nitrophenyl)(2-fluoro-4-iodophenyl)amine), to the corresponding iodo-aniline DIM-DAB (3,4-difluoro-N2-(2-fluoro-4-iodophenyl)-6-methoxy-benzene-1,2-diamine). [, ] This selective hydrogenation can be achieved using either Raney cobalt or platinum-based catalysts in a continuous flow reactor. [, ]
Raney Cobalt Catalysis: []
Platinum-Based Catalysis: []
Mechanism of Action
Refametinib functions as an allosteric inhibitor of MEK1/2 kinases. [, ] It binds to an allosteric site on the MEK1/2 protein, distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity. [, ] This inhibition prevents the phosphorylation of ERK1/2, effectively blocking signal transduction through the RAS-RAF-MEK-ERK-MAPK pathway. [, , , , , , ] The disruption of this pathway, frequently hyperactivated in cancer cells, leads to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , , , , ]
Physical and Chemical Properties Analysis
Cancer Research:
Hepatocellular Carcinoma: Refametinib demonstrates antitumor activity both as a single agent and in combination with sorafenib. [, , , , , , ] It effectively inhibits tumor growth, ascites formation, and reduces serum alpha-fetoprotein levels. [] Patients with RAS-mutated HCC may particularly benefit from refametinib treatment. [, , ]
Pancreatic Cancer: Refametinib shows synergistic activity in combination with gemcitabine in preclinical models. [, , , ] A high allele frequency of KRAS mutations may predict resistance to refametinib. []
Colorectal Cancer: Refametinib exhibits synergistic growth inhibition in combination with copanlisib (PI3K inhibitor) or lapatinib (HER2 inhibitor). [] It may enhance the effectiveness of 5-Fluorouracil (5-FU) in suppressing cell proliferation and promoting apoptosis. [] High allele frequency of KRAS mutations may predict resistance to refametinib, and acquired resistance may involve PI3K signaling. [, , ]
Breast Cancer: Refametinib demonstrates anti-proliferative effects in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib. [] It shows synergistic growth inhibition in combination with copanlisib or lapatinib. []
Gastric Cancer: Refametinib potently inhibits tumor growth in patient-derived xenograft models, inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis. []
Other Cancers: Refametinib shows potential as a therapeutic agent in various other cancers, including melanoma, acute myeloid leukemia, chondrosarcoma, intrahepatic cholangiocarcinoma, and malignant peripheral nerve sheath tumors. [, , , , ]
Cardiovascular Research:
Aortic Valve Disease: Refametinib attenuates aortic valve disease processes in Emilin1-deficient mice by inhibiting the MAPK-Erk pathway, reducing elastase activity, and abrogating macrophage and neutrophil infiltration. []
Applications
Immunology: Refametinib may modulate immune responses by reducing PD-L1 expression in oral squamous cell carcinoma cells. []
Virology: Refametinib may exhibit antiviral activity against Saint Louis Encephalitis Virus in combination with other kinase inhibitors. []
Future Directions
Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to benefit from refametinib treatment, particularly in cancers with high mutational heterogeneity. [, , , , , , , , , ]
Resistance Mechanisms: Investigating the mechanisms of acquired resistance to refametinib, both as a single agent and in combination therapies, to develop strategies to overcome resistance. [, , , , ]
Combination Therapies: Exploring rational combinations of refametinib with other targeted therapies or chemotherapy to enhance efficacy and minimize toxicity. [, , , , , , , , , , , , , , , , , , , ]
Pharmacological Optimization: Developing novel formulations and delivery methods to improve the pharmacokinetic profile and reduce toxicity. []
Expanding Applications: Investigating the therapeutic potential of refametinib in other diseases involving aberrant MEK/MAPK pathway activation. [, , ]
Related Compounds
Sorafenib
Compound Description: Sorafenib is a multikinase inhibitor that targets both the RAF/MEK/ERK pathway and several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). [, , , , , , ] It is currently approved for the treatment of advanced hepatocellular carcinoma (HCC) and has been investigated in combination with refametinib for this indication. [, , , , , ]
Relevance to Refametinib: Sorafenib and refametinib exhibit synergistic antitumor activity in preclinical models of HCC, particularly in models with RAS mutations. [, , , , , ] The combination of these two agents may provide enhanced efficacy compared to either agent alone by targeting multiple points in the RAF/MEK/ERK pathway. [, , , , , ]
Copanlisib
Compound Description: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , ] This pathway is frequently activated in cancer and has been implicated in resistance to various therapies, including MEK inhibitors. [, , ]
Relevance to Refametinib: The PI3K/AKT pathway can be activated as a resistance mechanism in response to MEK inhibition. [, , ] Combining refametinib with copanlisib can lead to synergistic growth inhibition in certain cancer cell lines, including those with HER2 amplification, by simultaneously targeting both pathways. [, , ]
Lapatinib
Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor 2 (HER2) and EGFR. []
Relevance to Refametinib: In HER2-positive breast cancer cells, lapatinib can inhibit MEK/MAPK signaling, suggesting cross-talk between the HER2 and MEK/MAPK pathways. [] Combining refametinib with lapatinib may provide enhanced antitumor activity in certain HER2-positive breast cancers. []
Selumetinib
Compound Description: Selumetinib is an allosteric MEK1/2 inhibitor that binds to an allosteric site in MEK1/2, distinct from the ATP-binding pocket. [, , , ]
Relevance to Refametinib: Like refametinib, selumetinib targets MEK1/2 to block the MAPK/ERK pathway. [, , , ] Both compounds have demonstrated antitumor activity in various preclinical cancer models. [, , , ]
Trametinib
Compound Description: Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, similar to refametinib. [, , , ] It is FDA-approved for the treatment of melanoma, non-small cell lung cancer, and thyroid cancer. [, , ]
Relevance to Refametinib: Both trametinib and refametinib demonstrate antitumor activity in various preclinical cancer models by inhibiting the MAPK/ERK pathway. [, , , ]
Gemcitabine
Compound Description: Gemcitabine is a chemotherapy drug that is commonly used in the treatment of pancreatic cancer. [, , ]
Relevance to Refametinib: Refametinib has shown synergistic activity with gemcitabine in preclinical models of pancreatic cancer. [, , ] Clinical trials have explored the combination of these two agents for the treatment of advanced pancreatic cancer. [, , ]
4-IPP
Compound Description: 4-IPP is an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in tumor growth and progression. [, ]
Relevance to Refametinib: MIF-induced STAT3 and MAPK activation has been implicated in resistance to MEK inhibitors, including refametinib, in KRAS mutant colorectal cancer. [, ] The combination of refametinib and 4-IPP can overcome this resistance mechanism by inhibiting MIF. [, ]
Everolimus
Compound Description: Everolimus is an inhibitor of mTOR, a key downstream effector of the PI3K/AKT pathway. [, , ] It is approved for the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and subependymal giant cell astrocytoma. [, ]
Relevance to Refametinib: Inhibition of mTOR with everolimus may enhance the antitumor activity of refametinib in certain cancers, including those with IDH1 mutations. [, ]
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug that is commonly used in the treatment of various cancers. [, ]
Relevance to Refametinib: Combining cisplatin with refametinib may result in synergistic antitumor effects in certain cancers, including those with IDH1 mutations. [, ]
RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Irreversible, orally active, steroidal aromatase (CYP19) inhibitor (Ki = 26 nM). Anticancer activity in vitro and in vivo, effective against breast cancer. Exemestane is a third generation, irreversible steroidal aromatase inhibitor (Ki = 10.2 nM; Kinact = 26 nM) that induces aromatase degradation leading to a decrease in estrogen levels in plasma. As an androgen analog, exemestane exhibits androgenic effects and has been shown to decrease total and HDL cholesterol, apo A1, and total triglyceride levels. Marketed under the trade name Aromasin™, exemestane has been used to treat estrogen receptor-positive breast cancers in post-menopausal women. An antineoplastic (hormonal). Exemestane is a synthetic androgen analogue. Exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04) Exemestane is a steroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Exemestane has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury. Exemestane, also known as aromasin, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Exemestane is a drug which is used for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy. Exemestane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Exemestane has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, exemestane is primarily located in the membrane (predicted from logP) and cytoplasm. Exemestane can be biosynthesized from androstane.
Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04) Formestane is a 17-oxo steroid that is androst-4-ene-3,17-dione in which the hydrogen at position 4 is replaced by a hydroxy group. Formestane was the first selective, type I steroidal aromatase inhibitor, suppressing oestrogen production from anabolic steroids or prohormones. It was formerly used in the treatment of oestrogen-receptor positive breast cancer in post-meopausal women. As it has poor oral bioavailability, it had to be administered by (fortnightly) intramuscular injection. It fell out of use with the subsequent development of cheaper, orally active aromatase inhibitors. Formestane is listed by the World Anti-Doping Agency as a substance prohibited from use by athletes. It has a role as an EC 1.14.14.14 (aromatase) inhibitor and an antineoplastic agent. It is a 3-oxo-Delta(4) steroid, a 17-oxo steroid, a hydroxy steroid and an enol. It derives from a hydride of an androstane. Formestane was the first selective, type I, steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer in post-menopausal women. Formestane suppresses estrogen production from anabolic steroids or prohormones. Formestane is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity. It is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes. Formestane has poor oral bioavailability, and thus must be administered forthnightly (bi-weekly) by intramuscular injection. Some clinical data has suggested that the clinically recommended dose of 250mg was too low. With the discovery of newer, non-steroidal and steroidal, aromatase inhibitors which were orally active and less expensive than formestane, formestane lost popularity. Currently, formestane (categorized as an anti-estrogenic agent) is prohibited from use in sports in accordance to the regulations of the World Anti-Doping Agency. It is not US FDA approved, and the intramuscular injection form of formestane (Lentaron) which was approved in Europe has been withdrawn.
Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis. Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis. Liarozole is a member of benzimidazoles.
Estrogen receptor antagonist with no partial agonist activity. Anticancer agent (IC50 = 0.29 nM for inhibition of breast cancer cell growth). Causes downregulation and loss of estrogen receptors. Fulvestrant is a selective estrogen receptor degrader (SERD) that downregulates and degrades estrogen receptor α (ERα). It binds to rat uterine ER with an IC50 value of 44.8 nM and prevents uterine weight increases induced by estradiol in immature rats (ED50> = 0.06 mg/kg per day) but has no effect on uterine weight alone. It also decreases uterine weight in adult rats without affecting the production of luteinizing and follicle-stimulating hormones and prolactin. Fulvestrant inhibits the growth of ER-positive MCF-7 human breast cancer cells but not ER-negative BT-20 cells when used at a concentration of 1 µg/ml. It also prevents tumor growth in MCF-7 and Br10 breast cancer mouse xenograft models when used at a single dose of 5 mg per animal. Fulvestrant is neuroprotective in vitro against neurotoxicity induced by glutamate- and amyloid-β (1-42) (Aβ42) in primary rat hippocampal cells. Formulations containing fulvestrant have been used in the treatment of estrogen-sensitive breast cancer. Fulvestrant is a synthetic estrogen receptor antagonist. Unlike tamoxifen (which has partial agonist effects) and the aromatase inhibitors (which reduce the estrogen available to tumor cells), fulvestrant binds competitively to estrogen receptors in breast cancer cells, resulting in estrogen receptor deformation and decreased estrogen binding. In vitro studies indicate that fulvestrant reversibly inhibits the growth of tamoxifen-resistant, estrogen-sensitive, human breast cancer cell lines. (NCI04) Fulvestrant is a steroidal antiestrogen that is used in the treatment of hormone-receptor positive metastatic breast cancer. Fulvestrant therapy can be associated with serum enzyme elevations, but has yet to be linked to instances of clinically apparent acute liver injury in the published literature. Fulvestrant is a 3-hydroxy steroid that is 17beta-estradiol in which the 7alpha hydrogen has been replaced by a nonyl group in which one of the hydrogens of the terminal methyl has been replaced by a (4,4,5,5,5-pentafluoropentyl)sulfinyl group. An estrogen receptor antagonist, it is used in the treatment of breast cancer. It has a role as an antineoplastic agent, an estrogen receptor antagonist and an estrogen antagonist. It is a 3-hydroxy steroid, a 17beta-hydroxy steroid, an organofluorine compound and a sulfoxide. It derives from a hydride of an estrane.
Highly potent, reversible, selective aromatase inhibitor (IC50 = 11.5 nM). Inhibits estradiol synthesis. Potent antitumor effects in vivo. Cytochrome P450 inhibitor. Letrozole is a potent, cell-permeable inhibitor of aromatase (IC50 = 2 nM). It inhibits proliferation of estrogen receptor-positive (ER+) MCF-7 cells when used alone at concentrations ranging from 0.1 to 100 nM and when used at a concentration of 10 nM in combination with testosterone or 4-androstene-3,17-dione. It also reduces matrix metalloproteinase-2 (MMP-2) and MMP-9 levels in MCF-7 cells when used at a concentration of 10 nM. Letrozole (10 µg per day) reduces tumor growth in an MCF-7Ca ovariectomized-mouse xenograft model. Formulations containing letrozole have been used in the treatment of postmenopausal breast cancer. A nonsteroidal aromatase inhibitor structurally related to Fadrozole. Antineoplastic. An orally bioavailable non-steroidal triazole compound that acts as a potent and selective inhibitor of aromatase (IC50=140, 350 and 450pM in Dex-treated fibroblasts, MCF-7Ca, and JEG-3 cells, respectively). Competitively, but reversibly binds to the heme iron of aromatase. Does not affect the synthesis of adrenal mineralocorticoid or glucocorticoids. Reported to be highly effective as an anti-estrogenic and anti-proliferative agent in estrogen-rich tumors. Also delays the fusing of the growth plates in adolescents and enhances the effectiveness of growth hormone. Shown to synergistically induce apoptosis and cause tumor regression when combined with IGF-1R inhibitors. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Letrozole is used for the treatment of breast cancer in hormone-dependent postmenopausal patients. The drug works by blocking the synthesis of estrogen, a causative agent for cancer. Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis. Letrozole is a nonsteroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Letrozole has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury. Letrozole, also known as femara, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Letrozole is a drug which is used for the extended adjuvant treatment of early breast cancer in postmenopausal women who have received 5 years of adjuvant tamoxifen therapy. also for first-line treatment of postmenopausal women with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. also indicated for the treatment of advanced breast cancer in postmenopausal women with disease progression following antiestrogen therapy. Letrozole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Letrozole has been detected in multiple biofluids, such as urine and blood. Within the cell, letrozole is primarily located in the membrane (predicted from logP). Letrozole is a potentially toxic compound.
Nandrolone Decanoate is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, nandrolone decanoate also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors. Nandrolone decanoate, also known as deca-durabolin or retabolil, belongs to the class of organic compounds known as steroid esters. Steroid esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. Nandrolone decanoate is a drug which is used for the treatment of refractory deficient red cell production anemias, breast carcinoma, hereditary angioedema, antithrombin iii deficiency, fibrinogen excess, growth failure and turner's syndrome. it is also indicated in the prophylaxis of hereditary angioedema. Nandrolone decanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nandrolone decanoate has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nandrolone decanoate is primarily located in the cytoplasm and membrane (predicted from logP). Nandrolone decanoate is a steroid ester.
Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04) Testolactone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. Testolactone, also known as teslac or SQ 9538, belongs to the class of organic compounds known as naphthopyrans. Naphthopyrans are compounds containing a pyran ring fused to a naphthalene moiety. Furan is a 6 membered-ring non-aromatic ring with five carbon and one oxygen atoms. Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. Thus, testolactone is considered to be a steroid lipid molecule. Testolactone is a drug which is used for palliative treatment of advanced breast cancer in postmenopausal women. Testolactone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Testolactone has been detected in multiple biofluids, such as urine and blood. Within the cell, testolactone is primarily located in the membrane (predicted from logP).
TAS-108, also known as SR16234, is a synthetic, antiestrogenic steroidal compound with potential antitumor activity. TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues.